tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a cyclohexyl moiety with an oxo group. Its molecular formula is C16H28N2O3, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-oxocyclohexylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceutical drugs.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 4-((4-oxocyclohexyl)amino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Another compound with a piperidine ring, used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C16H28N2O3 |
---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
tert-butyl 4-[(4-oxocyclohexyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-13(9-11-18)17-12-4-6-14(19)7-5-12/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
JVTCOHAFUBUHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(=O)CC2 |
Origin of Product |
United States |
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